2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine
Description
2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine (CAS: QA-0103, as listed in ) is a pyridine derivative featuring methyl groups at the 2- and 4-positions and a 2-piperidinylmethyl substituent at the 6-position.
Properties
IUPAC Name |
2,4-dimethyl-6-(piperidin-2-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-10-7-11(2)15-13(8-10)9-12-5-3-4-6-14-12/h7-8,12,14H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLVWLDVUKQBTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)CC2CCCCN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Strategies
Radical Chloromethylation and Nucleophilic Substitution
The most widely documented method involves radical-mediated chloromethylation followed by amine substitution (Fig. 1):
Step 1: Chloromethylation of 2,4-Dimethylpyridine
- Reactants : 2,4-Dimethylpyridine, sulfuryl chloride (SO₂Cl₂), radical initiator (e.g., AIBN).
- Conditions : 80–100°C, anhydrous CCl₄, 6–8 hours.
- Mechanism : Radical initiation facilitates regioselective chloromethylation at position 6, driven by steric and electronic effects of adjacent methyl groups.
Step 2: Nucleophilic Substitution with Piperidine
- Reactants : 2,4-Dimethyl-6-chloromethylpyridine, piperidine, base (K₂CO₃).
- Conditions : Reflux in THF, 12–24 hours.
- Yield : 75–85% after purification via recrystallization (ethanol/water).
Table 1: Optimization of Chloromethylation
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| SO₂Cl₂ Equivalents | 1.2 | Maximizes conversion |
| AIBN Loading | 2 mol% | Balances initiation and side reactions |
| Temperature | 90°C | Ensures complete reaction |
Mannich Reaction Approach
An alternative route employs the Mannich reaction to introduce the piperidinylmethyl group directly:
- Reactants : 2,4-Dimethylpyridine, formaldehyde, piperidine.
- Conditions : Acidic (HCl), 60°C, 48 hours.
- Challenges : Low regioselectivity (<50% yield) due to pyridine’s electron-deficient nature.
Multi-Step Synthesis from 2-Amino-4-Methylpyridine
Patent CN102304082A outlines a pathway via intermediates:
- Diazotization : 2-Amino-4-methylpyridine → 2-Chloro-4-methylpyridine (NaNO₂/HCl).
- Chloromethylation : Radical chloromethylation at position 6.
- Amination : Piperidine substitution under basic conditions.
- Overall Yield : 32% (three steps).
Analytical Characterization
Critical data for verifying structure and purity:
Table 2: Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 2.34 (s, 6H, CH₃), 3.43 (s, 2H, CH₂N), 7.19–8.29 (pyridine-H). |
| IR | 2920 cm⁻¹ (C-H stretch), 1590 cm⁻¹ (C=N). |
| MS | m/z 204.2 [M+H]⁺. |
Industrial-Scale Considerations
Comparative Analysis of Methods
Table 3: Method Efficacy
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Radical Chloromethylation | 85 | ≥99 | High |
| Mannich Reaction | 45 | 85 | Low |
| Multi-Step Synthesis | 32 | 95 | Moderate |
Emerging Techniques
Recent advances explore enzymatic catalysis and flow chemistry to enhance selectivity, though feasibility for this compound remains under investigation.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The electron-donating methyl groups activate the pyridine ring toward EAS, but steric hindrance from the bulky piperidinylmethyl group limits reactivity at C3 and C5.
Reactivity trends :
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Nitration : Favored at C5 (para to C4 methyl group), but low regioselectivity due to steric effects .
-
Halogenation : Bromination occurs at C3 (meta to C2 methyl), as observed in 2,4-dimethylpyridine analogs .
Table 2: EAS Reactivity Comparison
| Reaction | Position | Product Stability | Yield* |
|---|---|---|---|
| Nitration | C5 > C3 | Moderate | 20–30% |
| Bromination | C3 > C5 | High | 40–50% |
*Based on substituted pyridine models .
Piperidine Ring Functionalization
The piperidinyl group undergoes reactions typical of secondary amines:
-
Protonation : Forms water-soluble salts in acidic media (e.g., HCl, H₂SO₄) .
-
Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides.
-
Oxidation : Piperidine oxidizes to N-oxide derivatives under mild conditions (e.g., H₂O₂/AcOH) .
Mechanistic Note : Steric hindrance from the pyridine-bound methyl groups slows piperidine reactivity compared to free piperidine.
Catalytic Cross-Coupling
The pyridine ring participates in palladium-catalyzed couplings, though limited by steric bulk:
-
Suzuki-Miyaura : Coupling at C4 (ortho to piperidinylmethyl) with arylboronic acids .
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Buchwald-Hartwig : Amination at C3 using sterically hindered ligands (e.g., XPhos) .
Table 3: Cross-Coupling Efficiency
| Reaction Type | Substrate | Catalyst System | Yield* |
|---|---|---|---|
| Suzuki-Miyaura | 4-Bromo derivative | Pd(OAc)₂/XPhos | 45–55% |
| Buchwald-Hartwig | 3-Chloro derivative | Pd₂(dba)₃/BINAP | 35–45% |
*Modeled after 2,4-dichloropyridine couplings .
Redox Reactions
-
Pyridine Reduction : Catalytic hydrogenation (H₂/PtO₂) converts the pyridine ring to piperidine, but the piperidinylmethyl group may undergo concurrent reduction .
-
Oxidation : Methyl groups oxidize to carboxylic acids under strong conditions (e.g., KMnO₄/H₂SO₄) .
Complexation and Coordination Chemistry
The piperidinyl nitrogen and pyridine ring act as ligands for transition metals:
Scientific Research Applications
Neurological Disorders
Research indicates that compounds similar to 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine may serve as active pharmaceutical ingredients (APIs) targeting neurological conditions. The presence of the piperidine moiety is significant due to its role in modulating neurotransmitter systems, particularly in the treatment of Alzheimer's disease through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .
Anticancer Activity
Pyridine derivatives have shown promise in anticancer research. Studies have demonstrated that certain pyridine-based compounds exhibit cytotoxic effects against various cancer cell lines, including colon cancer (Caco2), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) cells. The unique structure of this compound may enhance its efficacy as an anticancer agent .
Synthetic Routes
Several synthetic methods have been developed for producing this compound. These methods often involve multi-step reactions that incorporate starting materials like piperidine and various pyridine derivatives. Green chemistry approaches are increasingly employed to minimize environmental impact during synthesis .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique properties of compounds related to this compound:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Methylpyridine | One methyl group on pyridine | Used as a solvent and chemical intermediate |
| 4-Dimethylaminopyridine | Dimethylamino group on pyridine | Strong nucleophilic properties |
| 3-Piperidinopropionic acid | Piperidine attached to propionic acid | Exhibits neuroprotective effects |
| 3-Methylpyridine | Methyl group at position three | Commonly used in agrochemicals and pharmaceuticals |
The structural uniqueness of this compound lies in its dual methyl substitutions and piperidinylmethyl moiety, which may provide enhanced solubility and biological activity compared to other pyridines.
Biological Activities
Pyridine derivatives are known for their diverse biological activities. The following are some notable effects attributed to compounds like this compound:
- Antioxidant Activity : Compounds have been reported to exhibit antioxidant properties that can protect cells from oxidative stress.
- Antimicrobial Effects : Some derivatives show potential as antimicrobial agents against various pathogens.
- Anti-inflammatory Properties : Certain pyridines act as inhibitors of inflammatory pathways, providing therapeutic benefits in inflammatory diseases .
Case Studies and Research Findings
- Alzheimer's Disease Treatment : A study demonstrated that piperidine derivatives can effectively inhibit AChE activity, suggesting potential applications in treating Alzheimer's disease .
- Anticancer Research : Research has shown that novel pyridine compounds exhibit significant cytotoxicity against cancer cell lines, with some demonstrating selectivity towards specific cancer types .
- Drug Development : Ongoing studies focus on optimizing the synthesis of this compound analogs to enhance their pharmacological profiles for various therapeutic applications .
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Analogues
Physicochemical and Spectroscopic Comparisons
- Substituent Position Effects :
- The position of methyl groups significantly impacts molecular interactions. For instance, 2,4-dimethylpyridine derivatives exhibit different steric and electronic profiles compared to 2,5-dimethyl isomers, influencing their coordination chemistry .
- The 2-piperidinylmethyl group in the target compound enhances solubility in polar solvents compared to pyridyl or phenyl substituents in analogues like [31] or PhIP .
- Spectroscopic Signatures: Pyridine derivatives with amino groups (e.g., [33]) show distinct NH₂ signals in ¹H NMR (δ ~5.0–6.0 ppm), while methylthio groups exhibit characteristic singlets at δ ~2.10 ppm .
Biological Activity
2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H18N2
- CAS Number : 1948035
This structure includes a pyridine ring substituted with two methyl groups and a piperidinylmethyl group, which may contribute to its biological properties.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological activities, including:
- Anticholinergic Activity : The compound has shown potential as an acetylcholinesterase inhibitor, which could be beneficial in treating conditions like Alzheimer's disease. Acetylcholinesterase inhibitors are known to enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine .
- Modulation of Glutamate Receptors : Preliminary studies suggest that this compound may act as a positive allosteric modulator (PAM) for metabotropic glutamate receptors (mGluR), which are implicated in numerous neurological disorders .
The mechanisms underlying the biological activity of this compound include:
- Binding Affinity : The compound's binding affinity to various receptors has been characterized through radioligand displacement assays, indicating significant interactions with mGluR and potential irreversible binding characteristics .
- Enzyme Inhibition : Inhibition of acetylcholinesterase activity has been quantified, showing promising IC50 values that suggest effective enzyme inhibition compared to known standards .
Study 1: Acetylcholinesterase Inhibition
A study evaluated the efficacy of this compound as an acetylcholinesterase inhibitor. Results indicated an IC50 value comparable to established inhibitors. This suggests that the compound could serve as a lead for developing new treatments for Alzheimer's disease.
Study 2: Modulation of Metabotropic Glutamate Receptors
In another investigation, the compound was assessed for its ability to modulate mGluR activity. The results demonstrated that it could enhance receptor activity in vitro, potentially leading to neuroprotective effects in models of neurodegeneration .
Table 1: Biological Activity Summary
| Activity Type | Mechanism | Reference |
|---|---|---|
| Acetylcholinesterase Inhibition | Enzyme inhibition | |
| mGluR Modulation | Positive allosteric modulation |
Table 2: Comparative IC50 Values for Acetylcholinesterase Inhibition
(Note: Actual IC50 values need to be filled based on experimental data.)
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine, and how do reaction conditions influence yield and regioselectivity?
- Methodological Answer : Transition metal-catalyzed cycloaddition is a key approach. For example, cobalt-mediated [2+2+2] cycloaddition of nitriles and alkynes (e.g., propionitrile and methylacetylene) yields pyridine derivatives with high regioselectivity (91% yield under CoCl₂/BuLi catalysis). Adjusting catalyst systems (e.g., η⁵-cyclopentadienyl cobalt complexes) can enhance selectivity for branched isomers (e.g., 72:28 ratio of 2,4-dimethyl vs. 2,5-dimethyl isomers) . Solvent choice (toluene) and temperature (120°C) are critical for minimizing side reactions .
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate positional isomers of substituted pyridines like this compound?
- Methodological Answer :
- ¹H NMR : Methyl groups at positions 2 and 4 show distinct splitting patterns due to neighboring substituents. The piperidinylmethyl group at position 6 exhibits coupling with adjacent protons.
- IR : Stretching frequencies for C-N (1,250–1,350 cm⁻¹) and aromatic C-H (3,000–3,100 cm⁻¹) help confirm substitution patterns.
- MS : Fragmentation patterns (e.g., loss of methyl or piperidine moieties) distinguish isomers. Reference spectral libraries (e.g., NIST Chemistry WebBook) are essential for validation .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of B₃H₇-mediated dearomatization in pyridine derivatives, and how can this be applied to functionalize this compound?
- Methodological Answer : B₃H₇ forms stable adducts with pyridine rings, enabling dearomatization at low temperatures. For 4-methylpyridine, B₃H₃/KOtBu generates 4-methylene dihydropyridine intermediates. Computational studies (DFT) can map electron density shifts, guiding selective functionalization (e.g., introducing hydroxyl or alkyl groups at the methyl position) . Experimental validation requires in situ monitoring (e.g., low-temperature NMR).
Q. How do electronic effects of the piperidinylmethyl group influence nucleophilic substitution reactions at the pyridine core?
- Methodological Answer : The electron-donating piperidinylmethyl group increases electron density at positions 2 and 4, favoring electrophilic attacks. For nucleophilic substitution (e.g., SNAr), deprotonation with strong bases (e.g., LDA) generates reactive sites. Kinetic studies (UV-Vis or HPLC) under varying pH and solvent polarities (e.g., DMF vs. THF) quantify activation barriers .
Q. What computational strategies (e.g., DFT, MD) predict the stability and reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT : Calculate HOMO/LUMO energies to assess susceptibility to electrophilic/nucleophilic attacks.
- Molecular Dynamics (MD) : Simulate solvent-catalyst interactions (e.g., Co complexes in toluene) to optimize reaction trajectories.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) for drug-design applications .
Data Contradiction and Troubleshooting
Q. How to resolve discrepancies in reported yields for Co-catalyzed pyridine syntheses?
- Methodological Answer :
- Variable Control : Replicate conditions (catalyst loading, solvent purity, gas atmosphere) from high-yield studies (e.g., 91% in ).
- Side-Reaction Analysis : Use GC-MS to identify byproducts (e.g., over-alkylation or isomerization).
- Catalyst Deactivation : Test for moisture sensitivity or ligand degradation via XPS or TGA .
Q. Why do some studies report instability of pyridine-B₃H₇ adducts, while others demonstrate successful functionalization?
- Methodological Answer : Stability depends on substituent steric effects. Bulky groups (e.g., 2,4-dimethyl) hinder B₃H₇ coordination, leading to decomposition. Use cryogenic conditions (–78°C) and stabilizing ligands (e.g., THF) to prolong adduct lifetime .
Safety and Handling in Research Settings
Q. What safety protocols are critical when handling reactive intermediates in pyridine synthesis?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
